Azadirachtin D
Description
Structure
3D Structure
Properties
Molecular Formula |
C34H44O14 |
|---|---|
Molecular Weight |
676.7 g/mol |
IUPAC Name |
methyl (1S,4S,5R,6S,7S,8S,11R,12R,14S,15S)-12-acetyloxy-4,7-dihydroxy-6-[(1S,2S,6S,8S,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-6,11-dimethyl-14-[(E)-2-methylbut-2-enoyl]oxy-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecane-4-carboxylate |
InChI |
InChI=1S/C34H44O14/c1-8-15(2)24(37)46-19-12-18(45-16(3)35)28(4)13-43-21-22(28)31(19)14-44-33(40,26(38)41-7)25(31)29(5,23(21)36)34-20-11-17(30(34,6)48-34)32(39)9-10-42-27(32)47-20/h8-10,17-23,25,27,36,39-40H,11-14H2,1-7H3/b15-8+/t17-,18-,19+,20+,21+,22+,23-,25+,27+,28-,29-,30+,31+,32+,33+,34+/m1/s1 |
InChI Key |
SNNRXIOWEMKFFZ-XMFFTGOISA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@H]1C[C@H]([C@]2(CO[C@H]3[C@@H]2[C@]14CO[C@@]([C@H]4[C@]([C@@H]3O)(C)[C@@]56[C@@H]7C[C@H]([C@@]5(O6)C)[C@]8(C=CO[C@H]8O7)O)(C(=O)OC)O)C)OC(=O)C |
Canonical SMILES |
CC=C(C)C(=O)OC1CC(C2(COC3C2C14COC(C4C(C3O)(C)C56C7CC(C5(O6)C)C8(C=COC8O7)O)(C(=O)OC)O)C)OC(=O)C |
Origin of Product |
United States |
Contextualization of Azadirachtin D Within the Limonoid Family
Azadirachtin (B1665905) D is a naturally occurring chemical compound belonging to the limonoid class of secondary metabolites. ontosight.aiwikipedia.org Limonoids are a group of highly oxygenated and structurally complex tetranortriterpenoids. wikipedia.orgpnas.org These compounds are predominantly found in plants of the Meliaceae (mahogany) and Rutaceae (citrus) families. pnas.orgbiorxiv.orgresearchgate.netebi.ac.uk
The term "limonoid" originates from limonin, the first tetranortriterpenoid discovered and the compound responsible for the bitter taste in citrus fruits. biorxiv.orgebi.ac.uk The basic structure of limonoids is a 4,4,8-trimethyl-17-furanylsteroid skeleton. researchgate.netebi.ac.uk Azadirachtin D, like other azadirachtin-type limonoids, is primarily isolated from the neem tree (Azadirachta indica), a member of the Meliaceae family. ontosight.airesearchgate.nethebmu.edu.cn Specifically, it is found in the seeds of the neem tree. ontosight.ai
Limonoids are known for a wide range of biological activities, including insecticidal, antifeedant, anti-inflammatory, and antimicrobial properties. ontosight.aiebi.ac.uk this compound is one of several related limonoids isolated from neem, which include the more abundant Azadirachtin A and Azadirachtin B. ias.ac.innih.gov These compounds are characterized by their highly oxidized and intricate molecular structures. wikipedia.orgresearchgate.net The complexity of these molecules, including this compound, presents a significant challenge for chemical synthesis. biorxiv.orgnih.gov
Significance of Azadirachtin D in Contemporary Botanical Chemistry Research
The significance of Azadirachtin (B1665905) D in modern botanical chemistry research stems from its potent biological activities and its role as a model for understanding complex natural product biosynthesis. ontosight.aibiorxiv.org Research into Azadirachtin D and its congeners contributes to the development of botanical insecticides, which are considered more environmentally friendly alternatives to synthetic pesticides. frontiersin.orgresearchgate.netbioone.org
Detailed research findings have highlighted the various biological effects of azadirachtins, including their insecticidal, antimicrobial, and anti-inflammatory activities. ontosight.ai The study of these compounds is pivotal for the discovery and development of new biopesticides. researchgate.netfrontiersin.org
The biosynthesis of azadirachtin and its derivatives is a subject of intense investigation. pnas.orgbiorxiv.orgnih.govresearchgate.net Understanding the enzymatic pathways that lead to the formation of such complex molecules in plants can pave the way for their production through biotechnological methods, such as in vitro plant cell cultures. researchgate.netnih.gov This is particularly important given the low natural abundance of these compounds. hep.com.cn
The intricate structure of this compound, with its numerous stereocenters and functional groups, also makes it a compelling target for total synthesis, driving innovation in synthetic organic chemistry. hebmu.edu.cnnih.govresearchgate.net The successful synthesis of azadirachtin was a landmark achievement that took over two decades to accomplish. hebmu.edu.cnresearchgate.net
Historical Perspectives on Azadirachtin D Isolation and Structural Elucidation Studies
Advanced Extraction Techniques for this compound from Plant Matrices
The initial and critical step in obtaining this compound is its extraction from plant materials, primarily neem seed kernels. nih.gov The choice of extraction technique significantly impacts the yield and purity of the final product.
Solvent-Based Extraction Optimization for this compound Yields
Solvent extraction remains a widely used method for isolating this compound and other related limonoids. nih.govresearchgate.net The selection of an appropriate solvent system is paramount for maximizing the extraction efficiency.
Alcohol-based solvents are generally preferred due to their association with higher extraction yields of azadirachtin. nih.gov Methanol, in particular, has demonstrated significant efficacy. colpos.mxcabidigitallibrary.org Studies have shown that a cold press method using methanol can yield significantly higher concentrations of azadirachtin compared to other solvents like hexane (B92381), water, and terpene. colpos.mxresearchgate.net For instance, one study reported an azadirachtin concentration of 2478 ppm using methanol with a cold press, substantially higher than the 1470 ppm obtained with Soxhlet extraction using the same solvent. colpos.mxresearchgate.net
Binary solvent systems have also been explored to enhance extraction yields. A mixture of n-hexane and ethanol (50:50) in a Soxhlet extraction has been shown to be effective for the simultaneous extraction of oil and azadirachtin from both neem leaves and seeds. koreamed.orgkoreamed.org This method yielded up to 1045 mg/kg of azadirachtin from seeds after 6 hours of extraction. koreamed.orgkoreamed.org Another approach involves a primary extraction with a non-polar solvent like n-hexane to defat the seed material, followed by extraction with a polar solvent such as methanol to isolate the azadirachtin. cabidigitallibrary.orgresearchgate.net
| Extraction Method | Solvent System | Azadirachtin Yield/Concentration | Source |
| Cold Press | Methanol | 2478 ppm | colpos.mxresearchgate.net |
| Soxhlet Extraction | Methanol | 1470 ppm | colpos.mxresearchgate.net |
| Soxhlet Extraction (Binary) | n-hexane:ethanol (50:50) | 1045 mg/kg (from seeds) | koreamed.orgkoreamed.org |
| Soxhlet Extraction | Dichloromethane | 40-50% pure product | japer.in |
Supercritical Fluid Extraction Approaches for this compound
Supercritical fluid extraction (SFE) presents a more advanced and environmentally friendly alternative to traditional solvent-based methods. astm.orgnetjournals.org This technique primarily utilizes supercritical carbon dioxide (CO2) as the extraction solvent. acs.orgnih.gov
One of the key advantages of SFE is the ability to selectively extract compounds by manipulating pressure and temperature. netjournals.org For the extraction of azadirachtin, methanol-modified supercritical CO2 has been successfully employed. astm.org This method has demonstrated recovery levels of over 80% for fortified material. astm.org Research has also focused on optimizing SFE parameters to maximize the yield of azadirachtin A, a closely related compound, which provides valuable insights for this compound extraction. acs.orgnih.gov Optimal conditions have been identified as a pressure of 37 MPa, a temperature of 43°C, and an extraction time of 165 minutes, using methanol as an entrainer. netjournals.org
Chromatographic Separation and Purification Protocols for this compound
Following extraction, the crude extract contains a complex mixture of limonoids and other impurities, necessitating further purification to isolate this compound. ukwms.ac.id Various chromatographic techniques are employed for this purpose.
High-Performance Liquid Chromatography (HPLC) Methodologies for this compound Isolation
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the final purification and analysis of this compound. tandfonline.comsielc.comscispace.com Preparative HPLC, in particular, is instrumental in isolating individual azadirachtins from a concentrated extract. tandfonline.com
A common approach involves using a reverse-phase C18 column. tandfonline.comscispace.comresearchgate.net In one reported method, a methanol extract of neem oil was subjected to preparative HPLC on a C18 column. tandfonline.com A subsequent run on a smaller C18 column with an eluent of acetonitrile (B52724) and water (28:72) at a flow rate of 15 mL/min successfully yielded pure this compound (100 mg). tandfonline.com The identity and purity of the isolated compound are then confirmed by analytical HPLC, often using a mobile phase such as a mixture of acetonitrile, methanol, and water. tandfonline.com The detection is typically carried out at a wavelength of 215 nm. tandfonline.comscispace.com
| HPLC Column | Mobile Phase | Flow Rate | Detection Wavelength | Result |
| Shimpack reverse phase (C18) preparative (25 cm x 20 mm i.d.) | Acetonitrile:Water (28:72) | 15 mL/min | 215 nm | Isolation of 100 mg this compound |
| Symmetry RP-18 | Water:Acetonitrile (27.5:72.5, v/v) | 1 mL/min | 215 nm | Determination of azadirachtin residues |
Medium Pressure Liquid Chromatography (MPLC) and Preparative Techniques for this compound
Medium Pressure Liquid Chromatography (MPLC) offers a less time-consuming alternative for the purification of azadirachtins from a concentrated extract. researchgate.netresearchgate.netnih.gov This technique is particularly effective for purifying azadirachtin A, B, and H from a methanolic concentrate of defatted neem seed kernels. researchgate.netresearchgate.netnih.gov
The process typically employs a reverse-phase column with a methanol-water solvent system as the eluent. researchgate.netresearchgate.net This method allows for the direct isolation of pure azadirachtin congeners from the concentrate. researchgate.netresearchgate.net While specific details on the direct isolation of this compound using only MPLC are less documented, the successful application for closely related compounds highlights its potential.
Advanced Column Chromatography Strategies for this compound Purification
Open column chromatography, often using silica (B1680970) gel as the stationary phase, is a fundamental step in the purification of azadirachtin from crude extracts. ukwms.ac.idresearchgate.net This method is effective in increasing the purity of azadirachtin, particularly from starting materials with a lower initial purity. ukwms.ac.idresearchgate.net
The separation efficiency is influenced by the ratio of silica gel to the sample and the composition of the solvent system used for elution. ukwms.ac.id A stepwise elution with mixtures of hexane or petroleum ether and ethyl acetate (B1210297) has been shown to increase azadirachtin purity up to 49%. google.comgoogleapis.com For instance, a study demonstrated that silica gel column chromatography could increase the azadirachtin purity by up to fourfold with a recovery of approximately 50% from a starting material with 18% purity. ukwms.ac.idresearchgate.net However, the efficiency of this method decreases when the starting material already has a high azadirachtin content. ukwms.ac.idresearchgate.net
| Stationary Phase | Eluent System | Starting Purity | Final Purity | Recovery |
| Silica Gel | Hexane/Petroleum Ether and Ethyl Acetate (stepwise) | 18% | ~50% | ~50% |
| Silica Gel | Hexane/Petroleum Ether and Ethyl Acetate (stepwise) | 7% | ~28% | Not specified |
Total Synthesis and Semisynthesis of Azadirachtin D
Strategic Approaches in the Total Synthesis of Azadirachtin (B1665905) D
The successful synthesis of a molecule as intricate as Azadirachtin D hinges on a well-devised strategic plan. This involves breaking down the complex target into simpler, more manageable fragments and then reassembling them in a controlled manner.
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves deconstructing the target molecule into a series of simpler precursor structures without assuming any starting material. For this compound, a common retrosynthetic strategy involves disconnecting the molecule into two primary fragments: a decalin portion and a hydroxyfuran acetal (B89532) portion. iupac.org This approach is favored due to the formidable challenge of constructing the entire molecule in a linear fashion. iupac.orgresearchgate.net
A key and particularly challenging disconnection is the C8-C14 bond, which links the two major fragments of the molecule. iupac.orgresearchgate.net The formation of this bond is recognized as a difficult but crucial step in the convergent synthesis of azadirachtin. epfl.ch
Key Disconnections in Azadirachtin Synthesis:
| Disconnection Point | Corresponding Fragments | Rationale |
| C8-C14 Bond | Decalin and Hydroxyfuran Acetal Fragments | Simplifies the complex core into two major, synthetically accessible units. iupac.orgresearchgate.net |
| Epoxide Ring | Alkene Precursor | Allows for late-stage introduction of the sensitive epoxide functionality. researchgate.net |
| Ester Linkages | Corresponding Carboxylic Acids and Alcohols | Standard and reliable bond formations. |
This convergent approach allows for the independent synthesis of the fragments, which are then coupled at a later stage. iupac.orgresearchgate.net
In the realm of total synthesis, two primary methodologies are employed: linear and convergent synthesis. numberanalytics.comunizg.hr
The total synthesis of azadirachtin has been successfully achieved using a highly convergent approach. researchgate.netnih.gov This strategy involves the separate synthesis of a decalin fragment and a hydroxyfuran acetal fragment, which are then united. iupac.org The Ley group, for instance, employed an O-alkylation reaction to join a decalin ketone and a propargylic mesylate fragment. researchgate.netnih.gov This was followed by a Claisen rearrangement to stereoselectively form the crucial C8-C14 bond. researchgate.netnih.gov
Synthetic Challenges and Methodological Innovations in this compound Construction
The synthesis of this compound is fraught with challenges, primarily due to its dense stereochemistry, numerous functional groups, and inherent instability. iupac.org Overcoming these hurdles has spurred significant methodological innovations in organic synthesis.
Azadirachtin possesses sixteen stereogenic centers, making stereochemical control a paramount challenge in its synthesis. iupac.orgepfl.ch Chemists employ various strategies to establish the correct stereochemistry at each of these centers.
Chiral pool synthesis is a powerful strategy that utilizes readily available, enantiomerically pure natural products as starting materials. numberanalytics.comweedturf.orguh.edu This approach leverages the inherent chirality of these starting materials to control the stereochemistry of the synthetic intermediates and, ultimately, the final product. numberanalytics.com For example, in the synthesis of the pyran fragment of azadirachtin, β-D-galactose pentaacetate has been used as a chiral starting material. researchgate.net
In addition to chiral pool strategies, various stereoselective reactions are employed. For instance, the Ley group utilized a dimethylphenylsilyl substituent to control the stereochemistry of the decalin fragment. iupac.org This silyl (B83357) group also played a role in directing the stereochemistry of a later carbonyl reduction. iupac.org The Ireland-Claisen rearrangement has also been used to achieve stereocontrolled formation of the C8-C14 bond. tandfonline.com
The construction of the carbon skeleton of this compound requires the formation of several key carbon-carbon bonds, often under challenging steric and electronic environments. chemistry.coachwikipedia.orgnih.gov
The formation of the highly congested C8-C14 bond is a significant hurdle. epfl.chresearchgate.net The Ley synthesis addressed this by using a Claisen rearrangement of a propargylic enol ether. researchgate.netnih.goviupac.org This was followed by a 5-exo-radical cyclization to form the [3.2.1] bicyclic system present in the natural product. researchgate.netnih.gov Other approaches have explored intermolecular addition reactions of allylboranes to aldehydes to form this bond. researchgate.net
The construction of the decalin ring system has been achieved through various methods, including intramolecular Diels-Alder reactions. iupac.orgresearchgate.net The use of silicon-based tethers has been instrumental in controlling the endo-selectivity of these reactions. iupac.org
Key C-C Bond Forming Reactions in Azadirachtin Synthesis:
| Reaction Type | Bond Formed | Significance |
| Claisen Rearrangement | C8-C14 | Connects the two major fragments stereoselectively. researchgate.netnih.goviupac.org |
| Radical Cyclization | C17-centered cyclization | Forms the [3.2.1] bicyclic system. researchgate.netresearchgate.netnih.gov |
| Diels-Alder Reaction | Decalin ring system | Constructs the core bicyclic structure. iupac.orgresearchgate.netresearchgate.net |
| Aldol Reaction | Various C-C bonds | Used for stereoselective bond formation. researchgate.netresearchgate.net |
Azadirachtin is a notoriously sensitive molecule, prone to degradation under various conditions. iupac.org It is labile to both acid and base, susceptible to rearrangement, and sensitive to light. iupac.orgchemijournal.com This instability poses a significant challenge throughout the synthetic pathway, dictating the choice of reagents and reaction conditions.
The molecule contains several sensitive functional groups, including a hemiacetal, an enol ether, and a tetrasubstituted epoxide. epfl.chtheeurekamoments.com The presence of four ester groups makes it unstable under alkaline conditions, while tertiary hydroxyls and a dihydrofuran ring contribute to its acid sensitivity. chemijournal.com
Studies have shown that azadirachtin is most stable in mildly acidic solutions (pH 4-6). chemijournal.comcabidigitallibrary.orgfrontiersin.org It is unstable in mildly alkaline and strongly acidic conditions. chemijournal.com The molecule is also sensitive to temperature and light, with significant degradation observed at elevated temperatures and upon exposure to sunlight. chemijournal.comcabidigitallibrary.org These stability issues necessitate careful planning of purification and storage procedures during the synthesis. The choice of solvents is also critical, with higher stability observed in neutral, aprotic solvents. frontiersin.orggoogle.com
Semisynthetic Modifications and Derivatization of this compound
The structure of this compound features several reactive sites amenable to chemical modification, including two distinct ester functionalities at the C1 and C3 positions (a tigloyl and an acetyl group, respectively) and a secondary hydroxyl group at C11. These sites, differing from the arrangement in Azadirachtin A, provide a distinct platform for generating novel derivatives. The primary goals of such modifications are to probe the specific roles of these functional groups in bioactivity, enhance potency, and potentially improve stability.
Targeted transformations would focus on the selective modification of the ester and hydroxyl groups to understand their contribution to the molecule's efficacy.
Selective Ester Hydrolysis and Re-esterification: The differential reactivity of the C1-tigloyl and C3-acetyl esters could allow for selective hydrolysis. Mild basic conditions could potentially cleave the less sterically hindered C3-acetyl group, yielding 1-tigloyl-11-hydroxy-3-deacetylmeliacarpin. Conversely, more forcing conditions might hydrolyze both esters. The resulting deacylated or selectively deacylated scaffolds would be crucial intermediates. These intermediates could then be re-esterified with a variety of acyl groups (e.g., cinnamoyl, benzoyl, or other aliphatic and aromatic groups) to create a library of new analogues. This approach would directly probe the influence of the size, stereochemistry, and electronic properties of the C1 and C3 substituents on insecticidal activity. For instance, replacing the tigloyl group at C1 with a cinnamoyl group, as seen in the related natural product 1-cinnamoyl-3-acetyl-11-hydroxymeliacarpin, has been shown to result in high toxicity against certain insects, suggesting that aromatic esters at this position are favorable for activity. nih.govhebmu.edu.cn
Modification of the C11-Hydroxyl Group: The secondary alcohol at C11 is a prime target for derivatization. It can be readily oxidized to the corresponding ketone, 11-oxo-Azadirachtin D, which would allow for an assessment of the hydrogen-bonding capability of the C11-OH in receptor binding. Furthermore, this hydroxyl group can be etherified or esterified to introduce a range of substituents. For example, methylation to produce 11-methoxy-Azadirachtin D or acetylation to 11-acetyl-Azadirachtin D would systematically alter the polarity and steric bulk at this position. Comparing the bioactivity of these derivatives would clarify the importance of the C11-OH as a hydrogen bond donor.
Table 1: Potential Targeted Functional Group Transformations of this compound
| Starting Compound | Target Position(s) | Reagent/Condition (Hypothetical) | Potential Product | Purpose of Modification |
| This compound | C3-Ester | Mild Base (e.g., K₂CO₃/MeOH) | 3-Deacetyl-Azadirachtin D | Isolate the effect of the C1-tigloyl group. |
| This compound | C1 & C3 Esters | Strong Base (e.g., NaOH/H₂O) | 1,3-Dideacyl-Azadirachtin D | Create a scaffold for extensive re-esterification. |
| 3-Deacetyl-Azadirachtin D | C3-Hydroxyl | Acyl Chloride/Anhydride | C3-Analogues (e.g., C3-benzoyl) | Explore electronic/steric effects at C3. |
| This compound | C11-Hydroxyl | Oxidation (e.g., Dess-Martin) | 11-Oxo-Azadirachtin D | Investigate the role of H-bonding at C11. |
| This compound | C11-Hydroxyl | Alkylation (e.g., MeI/Ag₂O) | 11-Methoxy-Azadirachtin D | Block H-bonding; increase lipophilicity. |
The synthesis of specific analogues is fundamental to understanding the molecular mechanism of action. By creating derivatives with carefully planned structural changes, researchers can investigate how the molecule interacts with its biological targets.
Probing the Hydrophobic Pocket: The tigloyl group at C1 is a bulky, hydrophobic moiety. Synthesizing analogues with varying alkyl and aryl esters at this position would help to map the size and nature of the corresponding binding pocket in the insect receptor. A series of analogues ranging from smaller (e.g., propionyl) to larger (e.g., naphthoyl) substituents could be generated from the 1-de-tigloyl scaffold.
Fluorescent and Photoaffinity Labels: To identify the specific binding proteins for this compound, analogues bearing reporter groups could be synthesized. For example, attaching a fluorescent tag (like a dansyl or nitrobenzofurazan group) to the C11-hydroxyl position would create a probe that could be visualized within insect tissues. Similarly, introducing a photo-activatable group (such as an azido (B1232118) or benzophenone (B1666685) moiety) would allow for covalent cross-linking of the analogue to its receptor upon UV irradiation, enabling subsequent isolation and identification of the target protein. While this has been done for Azadirachtin A, applying the same principles to this compound could reveal if they share the same molecular targets.
The immense structural complexity of azadirachtin molecules hinders their total synthesis and commercial viability. researchgate.net A key goal in SAR studies is to identify the minimal structural components necessary for bioactivity, leading to the design of simpler, more accessible mimics.
Simplified Scaffolds: Research on Azadirachtin A has led to the synthesis of simplified mimics that retain some of the key functional groups in a less complex framework. hebmu.edu.cn By analogy, simplified derivatives of this compound could be designed. For example, a simplified decalin "scaffolding" could be synthesized to present the C1-tigloyl, C3-acetyl, and C11-hydroxyl groups in a spatially similar arrangement to the natural product. The activity of these simpler molecules would provide critical insights into the core pharmacophore and guide the development of new, more synthetically feasible insecticides.
Table 2: Proposed Simplified Derivatives Based on the this compound Scaffold
| Derivative Type | Description | Rationale |
| Synthetic Decalin Fragment | A synthesized decalin molecule possessing the C1-tigloyl, C3-acetyl, and C11-hydroxyl functionalities of this compound. | To evaluate the intrinsic bioactivity of the left-hand portion of the molecule. |
| Core Pharmacophore Mimic | A non-limonoid scaffold designed to spatially orient key functional groups (e.g., the C1 and C3 esters and C11-OH). | To create simpler, synthetically accessible molecules that retain the biological activity of the natural product. |
Mechanistic Studies of Azadirachtin D Biological Activity in Non Human Organisms
Insect Growth Regulatory Mechanisms of Azadirachtin (B1665905) D
Azadirachtin D is widely recognized for its profound impact on insect physiology, acting as a potent insect growth regulator (IGR). ias.ac.in Its interference with crucial hormonal and biosynthetic pathways leads to significant developmental disruptions.
Interference with Ecdysteroid Hormone Synthesis and Signaling Pathways
One of the primary mechanisms of this compound's IGR activity is its interference with the synthesis and signaling of ecdysteroids, the key hormones that govern molting in insects. scielo.brnih.gov this compound acts as an antagonist to ecdysteroids, such as 20-hydroxyecdysone (B1671079) (20E), by disrupting the normal hormonal balance required for developmental transitions. frontiersin.org This disruption is achieved by suppressing the release of prothoracicotropic hormone (PTTH) from the neurosecretory system of the brain. wikipedia.orgisca.me PTTH is essential for stimulating the prothoracic glands to produce ecdysone (B1671078), the precursor to the active 20E. scielo.brbioone.org By inhibiting PTTH release, this compound effectively reduces the hemolymph ecdysteroid titers, leading to a blockage or delay in the molting process. ias.ac.innih.gov
Modulation of Juvenile Hormone Regulation and Metabolism by this compound
In addition to its effects on ecdysteroids, this compound also modulates the regulation and metabolism of juvenile hormone (JH), another critical hormone in insect development. frontiersin.orguniversite-paris-saclay.fr JH is responsible for maintaining the juvenile characteristics of an insect during its larval stages. scielo.br this compound has been shown to be an antagonist of JH, interfering with its normal function. frontiersin.org The compound hinders the release of allatotropins, neuropeptides that stimulate the corpora allata to synthesize and release JH. frontiersin.orgwikipedia.org This blockage of JH synthesis and release disrupts the delicate hormonal balance necessary for proper development. researchgate.net
The reduction in JH titers caused by this compound can lead to premature pupation or the development of adult characteristics in larval stages, ultimately resulting in non-viable individuals. frontiersin.orgresearchgate.net Moreover, the disruption of JH signaling can also affect reproductive processes in adult insects, as JH plays a crucial role in vitellogenesis (yolk protein synthesis) and oocyte maturation. ias.ac.inmdpi.com
Disruption of Chitin (B13524) Biosynthesis and Cuticle Formation Processes
The insect cuticle, a rigid outer layer composed primarily of chitin, provides structural support and protection. The formation of a new cuticle and the shedding of the old one (molting) are processes intricately linked to the ecdysteroid hormonal cycle. This compound's interference with ecdysteroid signaling has a direct downstream effect on chitin biosynthesis and cuticle formation. scialert.net
By disrupting the hormonal cues that trigger molting, this compound prevents the proper synthesis and deposition of the new cuticle. dergipark.org.trdergipark.org.tr Research has indicated that azadirachtin can inhibit chitin synthesis, leading to a weakened and malformed cuticle. scialert.netnih.gov This can result in the inability of the insect to successfully shed its old exoskeleton, a condition known as ecdysis failure. entomoljournal.com The new, improperly formed cuticle may be unable to withstand the pressures of molting or provide adequate support, leading to ruptures, loss of hemolymph, and ultimately, death. dergipark.org.tr
Induction of Developmental Abnormalities and Metamorphic Arrest
The culmination of this compound's interference with hormonal and biosynthetic pathways is the induction of severe developmental abnormalities and, in many cases, complete metamorphic arrest. ias.ac.inentomoljournal.com Insects treated with this compound often exhibit a range of malformations, including incompletely formed wings, distorted appendages, and pupal-adult intermediates where the insect fails to fully transition to the adult stage. mdpi.comentomoljournal.comresearchgate.net
These abnormalities are a direct consequence of the disruption of the precise timing and coordination of developmental events that are orchestrated by ecdysteroids and juvenile hormone. ias.ac.in The inability to complete metamorphosis successfully is a significant factor in the mortality caused by this compound. arccjournals.com Even at sublethal concentrations, the resulting malformed adults may have reduced fitness, including impaired flight, feeding, and reproductive capabilities. researchgate.net
Table 1: Effects of this compound on Insect Development
| Developmental Stage | Observed Effects | Reference(s) |
| Larva | Inhibition of molting, extended instar duration, morphological abnormalities (e.g., larval-pupal intermediates), reduced growth rate. | entomoljournal.com, arccjournals.com, researchgate.net |
| Pupa | Failure of adult emergence, malformed pupae, pupal-adult intermediates. | entomoljournal.com, bioone.org, researchgate.net |
| Adult | Malformed appendages (wings, legs), reduced fecundity and fertility, decreased longevity. | mdpi.com, researchgate.net |
Antifeedant and Behavioral Modification Effects of this compound
Beyond its profound effects on insect growth and development, this compound is also a potent antifeedant, deterring insects from feeding on treated plants. isca.me This activity is a crucial aspect of its protective capabilities for crops.
Chemoreceptor Interactions and Gustatory Deterrence Mechanisms
The primary antifeedant effect of this compound is mediated through its interaction with the insect's chemosensory system, specifically the gustatory (taste) receptors located on the mouthparts. scielo.brresearchgate.net Electrophysiological studies have demonstrated that this compound stimulates specific "deterrent" neurons within the taste sensilla of various insect species. researchgate.netbiologists.com The activation of these deterrent cells sends a negative signal to the insect's central nervous system, effectively signaling the unpalatability of the food source. researchgate.net
In addition to stimulating deterrent neurons, this compound has also been shown to block the response of "sugar" receptor cells. scielo.brresearchgate.net These sugar receptors are responsible for detecting phagostimulants like sucrose (B13894) and signaling the nutritional value of a food source, thereby encouraging feeding. mdpi.com By inhibiting these cells, this compound masks the perception of desirable nutrients, making the food less attractive to the insect. mdpi.com This dual action of stimulating deterrent cells and inhibiting phagostimulatory cells creates a powerful and comprehensive gustatory deterrence. frontiersin.org In some insects, this deterrence is so strong that they will starve rather than consume food treated with azadirachtin. wikipedia.orgfrontiersin.org
Furthermore, research in Drosophila melanogaster has suggested that azadirachtin can induce an aversive taste memory, potentially through its effects on dopaminergic neurons, leading to a long-term avoidance of the substance. wikipedia.orgfrontiersin.org
Table 2: Summary of this compound's Antifeedant Mechanisms
| Mechanism | Description | Reference(s) |
| Stimulation of Deterrent Receptors | Activates specific gustatory neurons that signal the unpalatability of the food, leading to feeding cessation. | researchgate.net, researchgate.net, biologists.com |
| Inhibition of Phagostimulant Receptors | Blocks the firing of sugar-sensitive neurons, masking the presence of feeding stimulants and reducing the perceived nutritional value of the food. | scielo.br, mdpi.com, researchgate.net |
| Induction of Aversive Taste Memory | May create a long-term aversion to the compound through effects on neural pathways, such as those involving dopamine. | wikipedia.org, frontiersin.org |
Post-ingestion Physiological Effects on Insect Feeding Behavior
This compound, a tetranortriterpenoid found in the seeds of the neem tree (Azadirachta indica), demonstrates notable antifeedant properties against various insect species. isfcppharmaspire.commdpi.com Research indicates that the mode of action for this feeding deterrence is multifaceted, involving both chemosensory responses and subsequent physiological disruptions after ingestion. isca.in
Upon ingestion, this compound can induce metabolic stress in insects, which contributes to a reduction in food consumption. dokumen.pub While the primary antifeedant effect is often mediated by taste receptors, the secondary, post-ingestive effects reinforce this behavior. These physiological consequences can lead to starvation and are a key component of the compound's insecticidal activity. isca.inbilpubgroup.com
Studies comparing this compound with other related limonoids, such as Azadirachtin A, have been conducted to understand the structure-activity relationship concerning antifeedant efficacy. The specific structural characteristics of this compound, including the ester group in position 4 being reduced to a methyl group, influence its biological activity. dokumen.pub The antifeedant response can vary significantly between different insect species. For instance, some insects may exhibit strong initial deterrence, while others may be more susceptible to the post-ingestive toxic effects. researchgate.netarchive.org
The following table summarizes the antifeedant activity of this compound and a related compound against a selected insect species.
| Compound | Insect Species | Activity Level | Reference |
| This compound | Tenebrio molitor | Active | conicet.gov.ar |
| Azadirachtin A | Tenebrio molitor | Highly Active | conicet.gov.ar |
Olfactory Repellency and Oviposition Deterrence Modalities
The influence of this compound extends beyond antifeedant effects to include olfactory repellency and the deterrence of egg-laying (oviposition) in insects. While much of the research has focused on crude neem extracts or the more abundant Azadirachtin A, the principles of these actions are relevant to this compound as a component of these extracts. The volatile nature of certain compounds within neem extracts contributes to their repellent properties, creating an olfactory barrier that discourages insects from approaching treated plants. researchgate.net
Oviposition deterrence is a critical aspect of pest control, as it prevents the next generation of insects from establishing on a crop. Azadirachtin and its analogues have been shown to inhibit oviposition in various insect species. researchgate.netuniv-annaba.dz This effect is often linked to the antifeedant properties of the compound, as female insects may avoid laying eggs on a food source that is unsuitable for their offspring. The deterrence can be a result of chemoreceptors on the insect's tarsi or ovipositor detecting the presence of the compound on the plant surface.
Research on Drosophila melanogaster has demonstrated that exposure to azadirachtin can lead to avoidance of treated sites for oviposition. univ-annaba.dz This behavioral modification can have a significant impact on pest populations by reducing reproductive rates.
Cellular and Molecular Responses to this compound
This compound Impact on Protein Synthesis and Gene Expression
The cellular and molecular mechanisms underlying the biological activity of this compound are complex and involve significant alterations in fundamental cellular processes. While specific studies on this compound are limited, research on the broader class of azadirachtins indicates a profound impact on protein synthesis and gene expression. In some insect cell lines, azadirachtins have been shown to interfere with the polymerization of tubulin, a critical component of the cytoskeleton involved in cell division, motility, and intracellular transport. hebmu.edu.cn This disruption of microtubule formation is similar to the action of the well-known antimitotic agent, colchicine, and can lead to an inhibition of cell proliferation. hebmu.edu.cn
Furthermore, studies on the effects of azadirachtin on gene expression in insects like Drosophila have revealed significant changes in the expression profiles of genes involved in growth and development. mdpi.com These alterations in gene expression likely contribute to the observed developmental abnormalities and growth inhibition in insects exposed to azadirachtin.
Mechanisms of this compound-Induced Apoptosis and Cell Necrosis
Exposure to azadirachtins can trigger programmed cell death (apoptosis) and necrosis in insect cells. science.gov In the midgut of locusts, for example, treatment with azadirachtin has been observed to cause cell necrosis and a decrease in the number of regenerative cells. archive.org This damage to the gut epithelium can severely impair digestion and nutrient absorption.
The induction of apoptosis has been noted in various insect cell lines. science.gov The mechanisms can involve key factors in mitochondrial signaling pathways, such as the release of cytochrome c and the activation of caspases, which are central executioners of the apoptotic process. science.gov For instance, studies on neem extracts containing azadirachtins have shown an increase in caspase-3 expression in neurons, indicating an apoptotic response. researchgate.net
Neuroendocrine System Modulation and Neurosecretory Activity Alterations
Azadirachtins are known to disrupt the endocrine system of insects, which plays a crucial role in regulating molting, metamorphosis, and reproduction. researchgate.netgla.ac.uk These compounds can block the release of vital neurosecretory peptides from the brain, such as prothoracicotropic hormone (PTTH). researchgate.net PTTH is responsible for stimulating the prothoracic glands to produce ecdysone, the primary molting hormone. By interfering with this signaling cascade, azadirachtins can prevent insects from molting, leading to developmental arrest and mortality. researchgate.netresearchgate.net
The disruption of neuroendocrine function is a key aspect of the insect growth regulatory (IGR) effects of azadirachtins. researchgate.net This interference with hormonal balance can also affect reproductive processes, such as vitellogenesis (yolk protein formation), leading to reduced fecundity in adult female insects. researchgate.net
Effects on Digestive Enzyme Production and Midgut Physiology
The ingestion of this compound and related compounds can have significant detrimental effects on the digestive physiology of insects. Research has shown that azadirachtin can alter the activity of key digestive enzymes in the insect midgut. researchgate.net For example, an inhibition of α-amylase, chitinase, and protease activities has been reported, which would impair the breakdown of carbohydrates, chitin, and proteins, respectively. researchgate.net Conversely, an increase in lipase (B570770) activity has also been noted. researchgate.net
Anti-Nematodal Mechanisms of this compound
Research suggests that this compound plays a role in disrupting the life cycle of nematodes by inhibiting egg hatching and larval development. researchgate.netsmolecule.com Neem-based products, which contain a profile of limonoids including this compound, demonstrate significant effects on the mobility and viability of nematode juveniles. researchgate.netbilpubgroup.com For instance, azadirachtin has been shown to reduce the mobility of Meloidogyne incognita (root-knot nematode) second-stage juveniles (J2) and decrease their ability to penetrate plant roots. This effect is often described as nematostatic, where the compound paralyzes or inhibits movement rather than causing immediate death. researchgate.net
Studies on formulations containing azadirachtin have quantified this impact. A 24-hour exposure to azadirachtin reduced the motility of M. incognita J2 by 36.3%. researchgate.net The compound interferes with larval development, growth, and the molting process, which is a critical stage in the nematode life cycle. bilpubgroup.com This disruption prevents the nematodes from maturing and reproducing, thereby controlling their population.
Table 1: Reported Effects of Azadirachtin on Nematode Mobility
| Nematode Species | Compound/Formulation | Observed Effect | Citation |
|---|---|---|---|
| Meloidogyne incognita | Azadirachtin | 36.3% reduction in J2 motility after 24 hours. | researchgate.net |
| Meloidogyne incognita | Azadirachtin | >50% immobility of J2 after 48 hours. | researchgate.net |
| Meloidogyne incognita | Azadirachtin | Significant reduction in penetration and delayed development within roots. | researchgate.net |
| Radopholus similis | Neem Seed Extracts (containing this compound) | Reported to have nematicidal effects. | researchgate.net |
The primary physiological mechanism attributed to azadirachtins against nematodes is the disruption of the endocrine system that controls molting. bilpubgroup.com This mode of action is analogous to its well-documented effects as an insect growth regulator. hebmu.edu.cn Nematodes, like insects, undergo molting to shed their cuticle and grow, a process regulated by hormones such as ecdysteroids. hebmu.edu.cn Azadirachtin interferes with the synthesis and release of these hormones, leading to incomplete ecdysis (molting), developmental arrest, and the formation of non-viable individuals. hebmu.edu.cnscribd.com
This hormonal interference disrupts the formation of the new cuticle, a critical structural and protective layer. bilpubgroup.com By affecting this process, azadirachtin compromises the nematode's ability to complete its life cycle and multiply. nih.gov Other reported physiological disruptions from neem compounds include impacts on chemoreceptors, which may contribute to repellent effects. researchgate.net Furthermore, metabolites produced during the decomposition of neem materials in soil can also be detrimental to plant-parasitic nematodes. researchgate.net
Antifungal and Oomycete Suppression Mechanisms of this compound
This compound has demonstrated notable antifungal activity. ijitee.orgontosight.ai Its mechanisms of suppression involve both direct action against the pathogens and the stimulation of defense responses within the host plant.
The direct antifungal action of this compound has been elucidated through computational studies. In silico analysis shows that this compound and its derivatives effectively bind to 1,3-β-glucan synthase, a crucial enzyme responsible for synthesizing β-glucan, a major component of the fungal cell wall. researchgate.net By inhibiting this enzyme, this compound disrupts the formation and integrity of the cell wall, leading to a potent antifungal effect. researchgate.net
Table 2: In Silico Docking Analysis of this compound Against Fungal 1,3-β-glucan synthase
| Ligand | Target Protein | Binding Energy (kcal/mol) | Predicted Mechanism | Citation |
|---|---|---|---|---|
| This compound derivative | 1,3-β-glucan synthase | -239.777 | Inhibition of fungal cell wall formation. | researchgate.net |
| This compound derivative | 1,3-β-glucan synthase | -241.000 | Inhibition of fungal cell wall formation. | researchgate.net |
In vitro studies using neem extracts, which contain this compound, have confirmed the inhibition of spore germination and mycelial growth for a range of fungal pathogens, including species of Trichophyton, Epidermophyton, Microsporum, and Aspergillus. ijitee.orgmdpi.com The efficacy of neem compounds extends to oomycetes, a distinct group of fungus-like organisms that cause significant plant diseases. Research on Plasmopara halstedii, the oomycete responsible for downy mildew in sunflowers, showed that treatments with azadirachtin significantly reduced sporangial germination. thieme-connect.com
Treatment with azadirachtin has been shown to induce the activity of key defense-related enzymes in plants, such as phenylalanine ammonia-lyase. These enzymes are involved in the synthesis of phenolic compounds and phytoalexins, which are antimicrobial molecules that help the plant combat invading pathogens. The activation of these defense pathways suggests that this compound may contribute to disease suppression not only by targeting the pathogen but also by priming the plant to defend itself more effectively.
Histopathological studies provide a microscopic view of how azadirachtin treatment alters the interaction between a host plant and a pathogen. In sunflowers treated with azadirachtin and subsequently infected with the downy mildew oomycete, Plasmopara halstedii, significant differences were observed at the tissue level compared to untreated, infected plants. researchgate.net
The analyses revealed that in azadirachtin-treated plants, the spread of pathogen hyphae within the plant tissue was limited. researchgate.net Furthermore, these plants showed low levels of cortical necrosis (tissue death in the cortex). researchgate.net This indicates that the treatment helps to contain the pathogen's growth without causing a widespread hypersensitive response—a form of programmed cell death that plants sometimes use to wall off pathogens. This suggests that azadirachtin induces a moderate but effective initial defense response, suppressing the pathogen while minimizing damage to the host's own tissues. researchgate.net
Structure Activity Relationship Sar Studies of Azadirachtin D and Its Congeners
Correlating Structural Moieties of Azadirachtin (B1665905) D with Biological Activity
The biological effects of azadirachtinoids are not attributable to a single feature but rather to the collective contribution and spatial arrangement of their complex functionalities. SAR studies have largely involved the chemical degradation of the natural product into its major fragments or the total synthesis of these fragments to assess their individual and combined biological activities.
The highly functionalized decalin (perhydronaphthalene) fragment forms the "left-wing" of the azadirachtin molecule and is primarily associated with insect growth regulatory (IGR) effects. isca.in Research has shown that this fragment, when isolated, retains a degree of biological activity, particularly antifeedancy. dntb.gov.uapsu.edu
Studies involving the degradation of Azadirachtin A to yield the decalin portion have been instrumental in these investigations. psu.edu Synthetic routes to create mimics of this fragment have further enabled SAR evaluations. For instance, various methoxy (B1213986) (C11) derivatives of the decalin fragment have been tested. Findings indicate that the presence of a ketone at the C7 position enhances the antifeedant activity of the isolated fragment. researchgate.net Interestingly, while the decalin moiety is active on its own, its efficacy is significantly amplified when tested in combination with the dihydrofuranacetal fragment, suggesting a synergistic interaction between the two halves of the molecule. researchgate.net
Table 1: Bioactivity of Azadirachtin Decalin Fragments and Analogues
| Compound/Fragment | Key Structural Feature(s) | Observed Biological Activity (against Spodoptera littoralis) | Reference(s) |
| Azadirachtin-derived Decalin | C11-OCH₃, C7-OH | Moderate antifeedant activity | researchgate.net |
| Decalin Analogue | C11-OCH₃, C7=O (ketone) | Most active of the tested decalin fragments | researchgate.net |
| Synthetic Decalin Mimic | Polyoxygenated structure with limonoid homology | Foundation for building more complex active analogues | dntb.gov.ua |
| Combined Fragments | Decalin fragment + Dihydrofuranacetal fragment | Synergistic increase in antifeedant activity compared to individual fragments | researchgate.net |
This table is generated based on available research data and illustrates key findings.
The "right-wing" of the azadirachtin molecule consists of a highly oxygenated dihydrofuranacetal moiety. This part of the structure is considered the primary locus of the potent antifeedant effects. isca.in The hemiacetal bridge and the surrounding oxygenated functional groups are critical for the interaction with insect chemoreceptors.
Synthetic mimics containing the core hydroxytetrahydrofurancarboxylate hemiketal portion have been prepared and tested, confirming the crucial role of this fragment. psu.edu Ley and colleagues synthesized a simple mimic that displayed significant antifeedant activity against the Egyptian cotton leafworm (Spodoptera littoralis), although it was not as potent as the parent azadirachtin molecule. psu.edu This confirmed that while the dihydrofuranacetal portion carries the primary antifeedant signal, the decalin fragment is necessary to achieve the full potency of the natural product, likely by holding the key functional groups in the correct three-dimensional orientation for optimal receptor binding.
Table 2: Bioactivity of Synthetic Dihydrofuranacetal Mimics
| Compound/Fragment | Key Structural Feature(s) | Observed Biological Activity (against Spodoptera littoralis) | Reference(s) |
| Synthetic Analogue 2 | Contains hydroxytetrahydrofurancarboxylate hemiketal | Significant antifeedant activity (AT₅₀ value of 35 ppm) | psu.edu |
| Synthetic Analogue 11 | Benzyl-protected derivative of the hemiketal moiety | Significant antifeedant activity (AT₅₀ value of 50 ppm) | psu.edu |
| Natural Azadirachtin | Complete molecule | Potent antifeedant activity (AT₅₀ value of 0.02 ppm) | psu.edu |
This table is generated based on available research data and illustrates key findings. AT₅₀ is the concentration required to elicit a 50% antifeedant index.
C1-Tigloyl Group: The ester at the C1 position is a common feature in many active azadirachtinoids. In Azadirachtin D, this is a tigloyl group. The presence and nature of this group can influence the molecule's lipophilicity and its interaction with target receptors. The removal of the C1-ester in Azadirachtin A (to give 1-detigloylazadirachtin) generally leads to a decrease in activity, highlighting the importance of this substituent.
C3-Acetyl Group: Similar to the C1 ester, the acetyl group at C3 contributes to the molecule's activity profile. Modifications at this position often result in altered biological efficacy.
C11-Hydroxyl Group: The free hydroxyl group at the C11 position in the decalin fragment is particularly important. SAR studies on various azadirachtin analogues have revealed that the C11-OH group plays a significant role in the molecule's potency. isca.in Its presence is thought to be crucial for binding interactions within the target site. Hydrogenation of the C22,23 double bond in the dihydrofuranacetal ring does not significantly diminish activity, whereas modifications to the decalin portion, such as at C11, have a more pronounced effect on IGR activity. hebmu.edu.cn
Rational Design and Synthesis of this compound Analogues for Enhanced Activity
The immense structural complexity of azadirachtin has made its commercial synthesis unfeasible. researchgate.netnih.gov This has spurred significant research into the rational design and synthesis of simpler analogues that retain or even enhance the biological activity of the natural product, while also offering greater stability and ease of production.
The overarching goal in designing analogues is to capture the essential pharmacophore of azadirachtin in a less complex scaffold. This involves a deep understanding of the SAR principles discussed previously. Synthetic strategies often employ a convergent approach, where the decalin and dihydrofuranacetal fragments are synthesized separately and then coupled. nih.gov This methodology allows for systematic modifications to be introduced into either fragment before the coupling step, enabling the creation of a library of analogues for biological screening.
Key areas for modification include:
Simplifying the Decalin Core: Reducing the number of stereocenters and functional groups while maintaining the rigid conformation that presents the active moieties correctly.
Modifying the Dihydrofuranacetal Moiety: Altering the substituents on the furan (B31954) ring to enhance binding or improve stability.
Varying Ester Groups: Replacing the natural tigloyl and acetyl groups with other substituents to fine-tune lipophilicity and steric interactions, potentially targeting specific insect species or enhancing a particular biological effect (e.g., antifeedancy vs. IGR). mdpi.comrsc.org
Table 3: Examples of Systematic Modifications of the Azadirachtin Scaffold
| Modification Strategy | Target Moiety | Desired Outcome | Reference(s) |
| Alteration of C7 substituent | Decalin Fragment | Enhance antifeedant activity | researchgate.net |
| Simplification of the hemiacetal | Dihydrofuranacetal Fragment | Retain antifeedant activity in a simpler, more stable molecule | psu.edu |
| Hydrogenation of C22-C23 double bond | Dihydrofuranacetal Fragment | Increase stability without significant loss of activity | hebmu.edu.cn |
| Introduction of fluorinated groups | Synthetic Analogues | Increase potency through favorable electronic and steric properties | mdpi.com |
This table is generated based on available research data and illustrates key findings.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational tool used to correlate the chemical structure of compounds with their biological activity. For complex molecules like azadirachtins, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly valuable. mdpi.comnih.govglobalresearchonline.netpharmacelera.com
While specific QSAR models for a series of this compound derivatives are not extensively reported in the literature, the methodology is well-established for other complex natural product insecticides. The general process involves:
Database Assembly: A series of structurally related analogues with experimentally determined biological activities is compiled.
Molecular Alignment: The 3D structures of the molecules are aligned in space based on a common scaffold or pharmacophore. This is a critical step for ensuring that the calculated fields are comparable across the series. globalresearchonline.net
Field Calculation: For each molecule, steric and electrostatic fields (in CoMFA) are calculated on a 3D grid surrounding the aligned structures. CoMSIA extends this by calculating additional fields for hydrophobicity, hydrogen bond donors, and hydrogen bond acceptors.
Model Generation: Statistical methods, such as Partial Least Squares (PLS) regression, are used to build a mathematical model that correlates the variations in the field values with the variations in biological activity.
Model Validation: The predictive power of the model is rigorously tested using cross-validation techniques and by predicting the activity of a set of compounds not used in the model generation (an external test set). researchgate.net
The output of a 3D-QSAR study is a 3D contour map that visualizes the regions around the molecule where certain properties (e.g., bulky groups, positive charge) are predicted to increase or decrease biological activity. These maps provide invaluable insights for the rational design of new, more potent analogues. For azadirachtinoids, such models could highlight the precise steric and electronic requirements at the C1, C3, C7, and C11 positions, guiding the synthesis of next-generation insecticides.
Computational Chemistry and Molecular Modeling for this compound SAR
The exploration of Structure-Activity Relationships (SAR) for complex natural products like this compound has been significantly advanced by the application of computational chemistry and molecular modeling. These in-silico techniques provide a theoretical framework to understand how the molecule's three-dimensional structure and electronic properties correlate with its biological activity. By simulating molecular interactions and conformational behaviors, researchers can predict binding affinities, identify key structural motifs, and rationalize the activity of this compound and its congeners, thereby guiding further research into their mechanisms of action.
Molecular Docking Simulations of this compound with Proposed Biological Targets
Molecular docking is a computational method that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target receptor, typically a protein. This technique is instrumental in understanding the molecular basis of a compound's activity. While specific docking studies exclusively on this compound are limited, research on its parent compound, azadirachtin, and its congeners provides significant insights into potential interactions and biological targets.
One study that specifically included this compound investigated its potential as an inhibitor of angiotensin-converting enzyme 2 (ACE-2). The results indicated that this compound, along with several other azadirachtin analogues, demonstrated poor druggability characteristics and was unable to dock successfully at the active site of ACE-2. ajopred.com This failure to dock was attributed to structural steric hindrances, suggesting that the complexity and size of the molecule may prevent effective binding to this particular target. ajopred.com
To understand the types of interactions characteristic of the azadirachtin framework, studies on the parent compound Azadirachtin-A (AzaA) are informative. In an analysis of its interaction with Juvenile Hormone Esterase (JHE) from the cotton bollworm Helicoverpa armigera, docking simulations revealed a binding free energy of -6.94 kcal/mol. acs.org The simulation showed AzaA binding within a long, narrow tunnel that contains the enzyme's active site. acs.org Similarly, when used as a reference standard in a study targeting the acetylcholinesterase (AChE) of Anopheles gambiae, azadirachtin exhibited a docking score of -6.22 kcal/mol. mdpi.com
A primary target for azadirachtin's insecticidal activity is the Ecdysone (B1671078) Receptor (EcR). researchgate.net Docking studies have shown that azadirachtin can fit into the ecdysone binding site, interacting with the same amino acid residues as the natural hormone, which explains its disruptive effect on insect molting. researchgate.net Furthermore, in-silico analysis of azadirachtin's interaction with mammalian Retinoic Acid Receptors (RXR·RAR complex) has been performed, showing strong interaction and providing detailed binding energy data. nih.gov
The following table summarizes the findings from various molecular docking studies involving azadirachtin and its congeners against several biological targets.
| Ligand | Target Protein | Binding Energy / Docking Score (kcal/mol) | Key Findings | Source(s) |
| This compound | Angiotensin-Converting Enzyme 2 (ACE-2) | Did not dock | Exhibited poor druggability and steric hindrance prevented binding. | ajopred.com |
| Azadirachtin-A | Juvenile Hormone Esterase (JHE) | -6.94 | Binds within the narrow tunnel of the enzyme's active site. | acs.org |
| Azadirachtin | Acetylcholinesterase (AChE) | -6.22 | Served as a reference standard, showing effective binding. | mdpi.com |
| Azadirachtin | Ecdysone Receptor (EcR) | Not specified | Interacts with the same amino acids as the natural ligand, ecdysone. | researchgate.net |
| Azadirachtin | Retinoid X Receptor (RXR) | -9.04 (Binding Energy) | Showed strong interaction with the receptor in multiple conformations. | nih.gov |
Conformational Analysis and Energetic Profiles of this compound
Conformational analysis investigates the different spatial arrangements (conformers) of a molecule and their corresponding energy levels. The biological activity of a flexible molecule like this compound is often dictated by its ability to adopt a specific low-energy conformation that is recognized by its biological target. conicet.gov.ar
Research has established that stereoelectronic factors are more critical than hydrophobicity in determining the antifeedant activity of azadirachtin and related compounds. conicet.gov.arresearchgate.net Two structural features are considered essential for this biological response: a furan ring in the side chain and an α,β-unsaturated carbonyl group (or a spiro-epoxide). conicet.gov.arresearchgate.net
The table below outlines key findings derived from the conformational and energetic profile studies of azadirachtin.
| Analysis Type | Computational Method(s) | Key Structural Features Studied | Key Findings | Source(s) |
| Multidimensional Conformational Analysis | AM1 Semi-empirical | Torsional angles (φ, χ1, χ2, χ3) defining the relative orientation of ring systems and hydroxyl groups. | The low-energy conformation is the biologically relevant form. | conicet.gov.arresearchgate.net |
| Structure-Activity Relationship (SAR) | Molecular Electrostatic Potentials (MEPs), Conformational Search | Furan ring in the side chain; α,β-unsaturated carbonyl group. | Stereoelectronic factors are more important than hydrophobicity for antifeedant activity. | conicet.gov.arresearchgate.net |
| Conformational Requirement for Activity | Conformational Analysis | Interatomic distance between the furan ring and the α,β-unsaturated system. | An optimal distance of 9.5–10.5 Å between key functional groups is required for high activity. | conicet.gov.arresearchgate.net |
| Conformational Search & Spectral Analysis | Monte Carlo (RM1), DFT (B3LYP, etc.) | Overall molecular geometry. | Theoretical NMR chemical shifts calculated from optimized low-energy structures showed good agreement with experimental data. | nih.gov |
Analytical Methodologies for Quantification and Detection of Azadirachtin D
Chromatographic Techniques for Azadirachtin (B1665905) D Quantification
Chromatography stands as the cornerstone for the analysis of azadirachtins due to its high resolution and sensitivity. researchgate.net High-performance liquid chromatography (HPLC) is the preferred method for the analysis of azadirachtin due to the thermal instability of the compound, which makes gas chromatography less suitable. cabidigitallibrary.org
High-Performance Liquid Chromatography (HPLC) with UV/Diode Array Detection
High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) or diode array detector (DAD) is a widely used technique for the quantification of azadirachtins, including Azadirachtin D. nih.govscispace.com This method offers a balance of sensitivity, selectivity, and accessibility for routine analysis. researchgate.net
The separation is typically achieved on a reversed-phase column, such as a C18 column. scispace.comijcrt.org The mobile phase often consists of a gradient or isocratic mixture of acetonitrile (B52724) and water. researchgate.netscispace.com For instance, a study utilized a water-acetonitrile mixture (27.5:72.5, v/v) as the mobile phase with a C18 analytical column. scispace.com Another method employed a gradient system of acetonitrile and water, which was found to be suitable for achieving sharp peaks and good resolution. cabidigitallibrary.org
Detection by UV is commonly performed at specific wavelengths where azadirachtins exhibit maximum absorbance. Wavelengths around 215 nm, 217 nm, 219 nm, and 222 nm have been reported for the detection of azadirachtin and its analogues. researchgate.netcabidigitallibrary.orgscispace.comijcrt.orginnovareacademics.in The choice of wavelength is a critical factor for optimal determination and to minimize interference from matrix components. scispace.com For example, a UV detection wavelength of 215 nm was considered optimal for balancing the sensitivity for azadirachtin and the interferences present in bovine muscle samples. scispace.com
The following table summarizes typical parameters used in HPLC-UV methods for azadirachtin analysis:
| Parameter | Details |
| Column | Reversed-phase C18 |
| Mobile Phase | Acetonitrile/Water mixture (isocratic or gradient) |
| Flow Rate | Typically 1.0 mL/min |
| Detection Wavelength | 215 nm, 217 nm, 219 nm, 222 nm |
| Injection Volume | 20 µL |
| Column Temperature | Often controlled, e.g., 45°C |
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) for this compound
For enhanced selectivity and sensitivity, particularly in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools. nih.govresearchgate.net These techniques provide structural information, allowing for more confident identification and quantification of this compound, even at trace levels. nih.govacs.org
A study successfully developed and validated an automated online solid-phase extraction coupled with liquid chromatography/quadrupole-time-of-flight mass spectrometry (SPE-LC–Q-TOF–MS) for the simultaneous quantification of five azadirachtins, including this compound. nih.gov This method demonstrated good recovery, linearity, and precision, with a limit of detection for this compound being 0.76 ng/mL. nih.gov
In LC-MS analysis of azadirachtins, electrospray ionization (ESI) is a commonly used ionization source. researchgate.net It has been noted that azadirachtins often form sodium adducts ([M+Na]+) which can be preferentially monitored for increased sensitivity in some cases. researchgate.net For instance, one method monitored the sodium adduct of this compound at m/z 699.2629. rsc.org The fragmentation patterns obtained from MS/MS experiments are crucial for the structural confirmation of the analyte. cabidigitallibrary.org
The table below outlines key aspects of LC-MS methods for this compound:
| Parameter | Details |
| Technique | Online SPE-LC–Q-TOF–MS |
| Ionization Source | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) researchgate.net |
| Detection Mode | Positive and Negative Ion Modes researchgate.net |
| Precursor Ion (this compound) | [M+Na]+ at m/z 699.2629 rsc.org |
| Limit of Detection (LOD) | 0.76 ng/mL nih.gov |
Gas Chromatography (GC) Considerations and Limitations for this compound Analysis
Gas Chromatography (GC) is generally not the preferred method for the analysis of this compound and other azadirachtins. cabidigitallibrary.org The primary limitation is the thermal instability of these compounds. cabidigitallibrary.org At the high temperatures required for GC analysis, azadirachtins can degrade, leading to inaccurate quantification. cabidigitallibrary.org Additionally, there is a possibility of adsorption of the analyte onto the stationary phase within the GC column. cabidigitallibrary.org
While GC-MS has been employed in the broader context of analyzing neem extracts, it is often for the identification of more volatile or thermally stable compounds rather than for the quantification of intact azadirachtins. biomedpharmajournal.org For instance, a study used GC-MS to analyze an aqueous extract of A. indica leaves, identifying various compounds, but the focus was not on the quantification of specific azadirachtins. biomedpharmajournal.org Therefore, due to the inherent chemical properties of this compound, GC-based methods are considered largely unsuitable for its direct and reliable quantification. cabidigitallibrary.org
Spectrophotometric and Spectrofluorometric Assays for this compound
Spectrophotometric methods offer a simpler and more cost-effective alternative for the quantification of azadirachtins, although they may lack the selectivity of chromatographic techniques.
UV-Visible Spectrophotometry for this compound Determination
UV-Visible spectrophotometry can be used for the determination of azadirachtin. sierrajournals.com This method relies on measuring the absorbance of the analyte at a specific wavelength. A study reported the development of a simple UV spectrophotometric method for the determination of azadirachtin, with a maximum absorbance observed at 542 nm in distilled water. sierrajournals.comresearchgate.net However, it is important to note that azadirachtin itself does not possess a strong UV-absorbing chromophore, which can limit the sensitivity of this method. ijcrt.org The absorbance is often measured at lower wavelengths, such as 217 nm, though this can increase the potential for interference from solvent peaks. nih.govijcrt.org
The following table shows some reported absorbance maxima for azadirachtin in different solvents:
| Solvent | λmax (nm) |
| Distilled Water | 542 sierrajournals.comresearchgate.net |
| Phosphate Buffer (pH 2.5) | 313 sierrajournals.com |
| HCl:H2O (1:9) | 540 sierrajournals.com |
Method Validation and Quality Control in this compound Analysis
The validation of analytical methods is a critical requirement for ensuring the quality and reliability of data in the quantification of this compound. As a constituent of complex neem (Azadirachta indica) extracts, this compound is often present alongside numerous structurally similar analogues, such as Azadirachtin A, B, H, and I. nih.govresearchgate.netnih.gov Therefore, rigorous method validation is essential to guarantee that the analytical procedure is fit for its intended purpose, whether for quality control of biopesticides or for research. This process involves assessing a range of performance characteristics to demonstrate that the method is accurate, precise, and specific for this compound.
Assessment of Linearity, Sensitivity, and Specificity for this compound
Linearity demonstrates the proportional relationship between the concentration of an analyte and the analytical signal. For this compound, this is established by analyzing a series of standard solutions across a defined concentration range. A study employing automated online solid-phase extraction coupled with liquid chromatography/quadrupole-time-of-flight mass spectrometry (SPE-LC–Q-TOF–MS) demonstrated excellent linearity for the simultaneous quantification of five azadirachtins, including this compound, with a coefficient of determination (r²) of ≥ 0.9991. nih.gov While many published methods focus on the more abundant Azadirachtin A, their validation data provides a useful reference; for example, HPLC-UV methods for azadirachtin have shown linearity in ranges such as 0.1–0.9 µg/mL with correlation coefficients greater than 0.999. researchgate.netimpactfactor.org
Sensitivity is determined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). The LOD is the lowest concentration of this compound that can be reliably detected, while the LOQ is the lowest concentration that can be measured with acceptable accuracy and precision. innovareacademics.in Highly sensitive methods are crucial for detecting trace amounts of this compound. The SPE-LC–Q-TOF–MS method reported LODs for five azadirachtin analogues, including D, ranging from 0.34 to 0.76 ng/mL. nih.gov In contrast, less sensitive HPLC-UV methods might have an LOQ for azadirachtin around 1.1 µg/mL. innovareacademics.in
Specificity is the method's ability to accurately measure this compound without interference from other compounds, particularly other azadirachtin analogues. innovareacademics.in Given the chemical complexity of neem extracts, achieving high specificity is a significant challenge. nih.gov The use of mass spectrometry (MS) detectors, such as in LC-MS, LC-MS-MS, or LC-Q-TOF-MS, is instrumental. researchgate.netrsc.org These techniques can differentiate compounds based on their mass-to-charge ratio and fragmentation patterns, allowing for the positive identification and specific quantification of this compound even in the presence of its isomers. nih.govnih.gov
Table 1: Method Linearity and Sensitivity for Azadirachtin Analysis This table presents data from various analytical methods to illustrate typical performance characteristics. Specific values may vary by instrument and matrix.
| Parameter | Reported Value | Analytical Method | Analyte(s) | Source |
|---|---|---|---|---|
| Linearity (r²) | ≥ 0.9991 | Online SPE-LC–Q-TOF–MS | This compound and 4 other analogues | nih.gov |
| Linearity (R²) | > 0.999 | RP-HPLC | Azadirachtin | researchgate.netimpactfactor.org |
| Limit of Detection (LOD) | 0.34 - 0.76 ng/mL | Online SPE-LC–Q-TOF–MS | This compound and 4 other analogues | nih.gov |
| Limit of Quantitation (LOQ) | 1.1 µg/mL | HPLC-UV | Azadirachtin | innovareacademics.in |
Evaluation of Accuracy, Precision, and Robustness in this compound Quantification
Accuracy refers to the closeness of a measured value to the true value and is typically assessed through recovery studies. innovareacademics.in In these tests, a known quantity of this compound standard is added to a blank sample matrix, which is then processed and analyzed. The percentage of the added standard that is measured (the "recovery") indicates the method's accuracy. For the multi-analyte SPE-LC–Q-TOF–MS method, recoveries for this compound and its analogues were in the excellent range of 82.0–102.8%. nih.gov Other validation studies for azadirachtins report recoveries within the commonly accepted range of 80-120%. innovareacademics.inscispace.com
Precision measures the degree of agreement among repeated measurements of the same sample. It is expressed as the relative standard deviation (%RSD) and is evaluated for repeatability (intra-day precision) and intermediate precision (inter-day precision). ijcrt.org A low %RSD indicates high precision. The SPE-LC–Q-TOF–MS method for this compound and related compounds demonstrated high precision with %RSD values between 0.83% and 4.83%. nih.gov Generally, a %RSD of less than 15% is considered acceptable for such analytical methods. oup.com
Robustness is the ability of a method to remain unaffected by small, deliberate variations in its parameters, indicating its reliability for routine use. For an HPLC method, this could involve minor changes to the mobile phase composition, flow rate, or column temperature. innovareacademics.in A study that tested robustness by altering the mobile phase composition by ±2% reported a %RSD of 1.151%, confirming the method's stability against minor variations. innovareacademics.in
Table 2: Method Accuracy and Precision for Azadirachtin Analysis This table provides representative data on the accuracy and precision of analytical methods for azadirachtins.
| Parameter | Reported Value | Analytical Method | Analyte(s) | Source |
|---|---|---|---|---|
| Accuracy (Recovery) | 82.0 - 102.8% | Online SPE-LC–Q-TOF–MS | This compound and 4 other analogues | nih.gov |
| Accuracy (Recovery) | 97.7 - 100.3% | HPLC | Azadirachtin | innovareacademics.in |
| Precision (%RSD) | 0.83 - 4.83% | Online SPE-LC–Q-TOF–MS | This compound and 4 other analogues | nih.gov |
| Precision (%RSD) | < 2% | HPTLC | Azadirachtin | longdom.org |
Sample Preparation and Matrix Effects in this compound Analysis
Effective sample preparation is essential to extract this compound from its matrix (e.g., neem seeds, oil, or foliage) and remove interfering components that could compromise the analysis. nih.gov The complexity of the matrix dictates the required cleanup steps.
Solid-Phase Extraction (SPE): This is a common cleanup technique. A study focused on this compound and its analogues utilized an automated online SPE system, which simplifies and accelerates the cleanup process before LC-Q-TOF-MS analysis. nih.gov
Solvent Extraction: A simple extraction with a solvent like acetonitrile, followed by cleanup with sorbents such as C18 and primary-secondary amine (PSA), is effective for removing interfering compounds from plant matrices before LC-MS/MS analysis. researchgate.netcore.ac.uk
Liquid-Liquid Extraction (LLE): This technique has also been used to isolate azadirachtins from commercial formulations prior to purification and analysis. nih.gov
Matrix effects are a common challenge in LC-MS analysis, where co-extracted compounds from the sample can either suppress or enhance the ionization of this compound, leading to inaccurate results. chromatographyonline.com The impact of the matrix must be evaluated during method validation. One effective strategy to compensate for these effects is the use of matrix-matched standards for calibration. This involves preparing the calibration standards in an extract from a blank matrix, which ensures that the standards and the samples are affected by the matrix in the same way, thereby improving accuracy and precision. rsc.org
Environmental Fate and Ecological Impact Research of Azadirachtin D
Degradation Pathways and Persistence Studies of Azadirachtin (B1665905) D in the Environment
Azadirachtins are known to be biodegradable, with their persistence in the environment being relatively short-lived due to a combination of light, water, and microbial action. wikipedia.org The complex molecular structure, featuring multiple reactive functional groups like esters, hydroxyls, and ethers, makes these compounds susceptible to various degradation pathways. chemijournal.com
Research Findings: When exposed to light, Azadirachtin A degrades rapidly. chemijournal.com As a thin film on a glass surface, its half-life was found to be 48 minutes under UV light and 3.98 days under natural sunlight. nih.gov On plant foliage, the degradation is also swift, with a reported half-life of approximately 20 hours on olive trees. researchgate.net This rapid breakdown is considered an environmental advantage, reducing its persistence, but it also poses a challenge for its efficacy in pest management, often necessitating strategies to enhance its stability. frontiersin.org
Stabilization Strategies: To counteract rapid photodegradation, various stabilization strategies have been explored for Azadirachtin A, which could be applicable to Azadirachtin D. The inclusion of UV-absorbing substances in formulations can significantly extend its persistence. chemijournal.com Studies have shown that stabilizers like 8-hydroxyquinoline (B1678124) and tert-butylhydroquinone (B1681946) can increase the half-life of Azadirachtin A under sunlight to over a month. nih.gov Other effective stabilizers include p-amino benzoic acid and lecithin. chemijournal.comnih.gov Advanced formulation techniques such as microencapsulation are also being developed to protect the active compounds from UV radiation and allow for a more controlled release. researchgate.net
| Condition | Half-Life (t½) | Reference |
|---|---|---|
| Thin film under UV light | 48 minutes | nih.gov |
| Thin film under sunlight | 3.98 days | nih.gov |
| On maple foliage | 6.54 days | chemijournal.com |
| On olive trees | ~20 hours | researchgate.net |
| With 8-Hydroxyquinoline (stabilizer) under sunlight | 44.42 days | nih.gov |
| With tert-butylhydroquinone (stabilizer) under sunlight | 35.90 days | nih.gov |
The stability of azadirachtins is significantly influenced by the pH of the surrounding medium, primarily due to the presence of four ester groups that are susceptible to hydrolysis. chemijournal.com
Research Findings: Studies on Azadirachtin A show that it is most stable in mildly acidic conditions, specifically between pH 4 and 6. chemijournal.comfrontiersin.org The molecule becomes unstable in strongly acidic and, particularly, in mildly alkaline solutions. chemijournal.com The degradation via hydrolysis follows pseudo-first-order kinetics. acs.org In natural waters, the rate of disappearance is markedly faster at a basic pH compared to an acidic one. For instance, the half-life of Azadirachtin A in water at pH 8.0 was found to be 10.2 hours, whereas at pH 6.2, it extended to 256 hours. chemijournal.com This susceptibility to hydrolysis means that azadirachtins are expected to be nonpersistent in aquatic environments. acs.org
| pH | Half-Life (t½) | Reference |
|---|---|---|
| 4.0 | 19.2 days | chemijournal.com |
| 6.2 | 256 hours | chemijournal.com |
| 7.3 | 43.9 hours | chemijournal.com |
| 8.0 | 10.2 hours | chemijournal.com |
| 10.0 | ~2 hours | chemijournal.com |
Biological processes, particularly the action of microorganisms in soil and water, play a crucial role in the degradation of azadirachtins.
Research Findings: While specific biotransformation pathways for this compound have not been detailed, research on Azadirachtin A and B highlights the importance of microbial activity in their breakdown. tandfonline.com The persistence of these compounds in soil is significantly shorter in non-sterilized (non-autoclaved) soil compared to sterilized (autoclaved) soil, confirming that microbes are responsible for faster degradation. chemijournal.comtandfonline.com Temperature also influences this process, with degradation occurring more rapidly at higher temperatures. For example, the time required for 50% disappearance (DT50) of Azadirachtin A in non-autoclaved sandy loam soil was 19.8 days at 25°C, compared to 43.9 days at 15°C. tandfonline.com Some studies indicate that azadirachtin may initially have a suppressive effect on certain soil microbial populations, but these communities tend to recover after a period. nih.gov
| Compound | Condition | Temperature | DT50 (days) | Reference |
|---|---|---|---|---|
| Azadirachtin A | Non-Autoclaved | 15°C | 43.9 | tandfonline.com |
| Azadirachtin A | Non-Autoclaved | 25°C | 19.8 | tandfonline.com |
| Azadirachtin A | Autoclaved | 15°C | 91.2 | tandfonline.com |
| Azadirachtin A | Autoclaved | 25°C | 31.5 | tandfonline.com |
| Azadirachtin B | Non-Autoclaved | 15°C | 59.2 | tandfonline.com |
| Azadirachtin B | Non-Autoclaved | 25°C | 20.8 | tandfonline.com |
| Azadirachtin B | Autoclaved | 15°C | 115.5 | tandfonline.com |
| Azadirachtin B | Autoclaved | 25°C | 42.3 | tandfonline.com |
Adsorption, Leaching, and Dissipation of this compound in Environmental Compartments
The movement and distribution of a compound in the environment are governed by its adsorption to soil particles and its potential to leach through the soil profile.
Specific soil adsorption and desorption coefficients for this compound are not well-documented. However, studies on Azadirachtin A in a sandy loam forest soil provide valuable insights into the likely behavior of related compounds.
Research Findings: The adsorption of Azadirachtin A to soil particles is not particularly high. tandfonline.com The interaction is influenced by pH, with adsorption decreasing as the pH increases. tandfonline.com The binding is believed to be mediated by weak physical forces and hydrogen bonding rather than strong chemical bonds. tandfonline.com Desorption studies have shown that the process is reversible, meaning the adsorbed Azadirachtin A is not held tightly by the soil and can be released back into the soil solution. tandfonline.com Another source suggests that azadirachtin is not highly mobile in soil due to its oily composition, which would imply some degree of retention. frontiersin.org
The potential for a compound to leach into groundwater depends on a balance between its adsorption characteristics and its persistence in the soil.
Environmental Dissipation and Residue Analysis of this compound in Plant Foliage and Soil
Azadirachtin is known for its rapid environmental degradation, a characteristic that makes it a favorable component in Integrated Pest Management (IPM) programs. frontiersin.org The persistence of azadirachtin in the environment is significantly influenced by factors such as sunlight (photodegradation), temperature, and pH. science.govchemijournal.com
On plant foliage, azadirachtin degrades quickly, primarily due to UV radiation. researchgate.net Studies have shown that its half-life on treated leaves can be very short. For instance, one study on tomatoes in a greenhouse calculated a half-life of just 1.2 days for Azadirachtin A. researchgate.net In general, azadirachtin is biodegradable, degrading within 100 hours when exposed to light and water. wikipedia.org This rapid breakdown minimizes the window for non-target exposure and reduces the likelihood of persistent residues on crops.
In the soil, dissipation is also relatively fast. Soil application of azadirachtin is a method used to control pests systemically, as the compound can be taken up by plant roots and translocated to the foliage. researchgate.netresearchgate.netfrontiersin.org This application method can protect the compound from immediate photodegradation. researchgate.net Even with this protection, the half-life in soil is generally short, reducing risks to soil microorganisms and preventing long-term accumulation. frontiersin.org The systemic uptake from soil has been shown to be effective for controlling pests like whiteflies and thrips. researchgate.net
Residue analysis of azadirachtin and its related compounds, such as this compound, is typically performed using advanced analytical methods. High-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry (LC-MS) are standard techniques for identifying and quantifying these compounds in various matrices like plant tissues and soil. science.govipp.ptresearchgate.netnih.gov These sensitive methods are crucial for monitoring the fate of the insecticide and ensuring residues are below established maximum residue levels (MRLs). researchgate.netnih.gov
| Environment | Influencing Factor | Reported Half-Life / Dissipation Rate | Source |
|---|---|---|---|
| Plant Foliage (General) | Sunlight, Water | Degrades within 100 hours | wikipedia.org |
| Tomato Foliage (Greenhouse) | Sunlight | 1.2 days (Azadirachtin A) | researchgate.net |
| Foliage (General) | UV Radiation | Rapid photodegradation | researchgate.net |
| Soil | Microbial action, pH, Temperature | Generally short, supports systemic uptake | frontiersin.orgresearchgate.net |
Future Research Directions and Emerging Paradigms for Azadirachtin D
Advanced Mechanistic Elucidation of Azadirachtin (B1665905) D at the Atomic Level
Despite the wealth of knowledge on the physiological effects of azadirachtins on insects, a complete understanding of the precise mechanisms of action at the molecular and atomic levels remains a key area for future investigation. frontiersin.org The complexity of the azadirachtin molecule, with its numerous chiral centers and functional groups, suggests the possibility of multiple and highly specific interactions with biological targets. frontiersin.orgfrontiersin.org
Identification of Novel Molecular Targets for Azadirachtin D Action
While the general effects of azadirachtins on insect growth, development, and feeding are well-documented, the specific molecular targets of this compound are still being elucidated. frontiersin.orgarccjournals.com Current research points towards several promising areas of investigation. For instance, studies on the broader class of azadirachtins have shown interference with crucial physiological pathways. frontiersin.org It has been reported that azadirachtin can downregulate the expression of genes related to cuticular proteins and amylase in Drosophila melanogaster, which could be linked to its effects on development and feeding. frontiersin.org Furthermore, there is evidence that azadirachtin may interact with the insect's endocrine system by affecting the insulin/IGF signaling (IIS) pathway and potentially interfering with calcium channels. frontiersin.org
Recent proteomic and metabolomic studies on the effects of Azadirachtin A on Helicoverpa armigera have revealed significant alterations in proteins related to digestion, immunity, energy production, and apoptosis, suggesting a multi-targeted mode of action. mpg.de In silico analyses have pointed to juvenile hormone esterase as a plausible target. mpg.de For this compound specifically, future research will likely involve similar multi-omics approaches to identify its unique binding partners and differentiate its mode of action from other azadirachtin analogues. Computational docking studies have already begun to explore the interactions of this compound with various protein targets, such as the DsbA protein in E. coli and human angiotensin-converting enzyme 2 (ACE2), although the latter showed unsuccessful docking. ijpsr.comajopred.com
High-Resolution Structural Studies of this compound-Target Interactions
To truly understand the mechanism of action at an atomic level, high-resolution structural studies of this compound bound to its molecular targets are essential. Techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) will be pivotal in visualizing the precise interactions, including hydrogen bonds and hydrophobic contacts, between this compound and its target proteins. These studies will provide invaluable insights into the structure-activity relationship, explaining how the specific stereochemistry and functional groups of this compound contribute to its biological activity.
For example, understanding how this compound fits into the binding pocket of a target protein like actin, a putative target for azadirachtins, could explain its inhibitory effects on cellular processes. researchgate.net Such detailed structural information is a critical prerequisite for the rational design of more potent and selective analogues.
Novel Synthetic Methodologies for Sustainable this compound Production
The primary source of azadirachtins is the seed kernel of the neem tree (Azadirachta indica). frontiersin.orgnih.gov However, the concentration of these compounds in the plant is relatively low, and extraction can be inefficient and unsustainable in the long term. hep.com.cn The complex structure of azadirachtins, including this compound, has made their total chemical synthesis a formidable challenge, although the first total synthesis of azadirachtin was a landmark achievement in organic chemistry. researchgate.netnih.gov Therefore, developing novel and sustainable synthetic methodologies is a major focus of future research.
Biomimetic Synthesis Approaches for this compound
Biomimetic synthesis, which mimics the natural biosynthetic pathways of a molecule, offers a promising strategy for the efficient construction of complex natural products like this compound. researchgate.netdntb.gov.ua This approach often involves strategic bond formations and rearrangements that are inspired by proposed biosynthetic steps. The total synthesis of other complex limonoids has successfully employed biomimetic strategies, such as polyene cyclizations. chemrxiv.org Future research in this area for this compound will likely focus on identifying key enzymatic transformations in the neem tree's biosynthetic pathway and replicating them in a laboratory setting. This could involve the use of specific catalysts to mimic enzymatic reactions, leading to more efficient and stereoselective syntheses.
Formulation Science and Delivery Systems for Optimized this compound Efficacy
The inherent instability of azadirachtins, particularly their susceptibility to degradation by UV light and varying pH, presents a significant challenge for their practical application. google.comresearchgate.net Therefore, a critical area of future research is the development of advanced formulation and delivery systems to protect the molecule and enhance its efficacy.
The use of organic solvents in liquid formulations is often limited due to their potential to degrade azadirachtin. google.com This has spurred research into solvent-free and water-soluble delivery systems. google.com One promising approach is the encapsulation of azadirachtin within various matrices to create controlled-release formulations. researchgate.netacs.org
Recent studies have explored the use of biopolymers like sodium alginate to create hydrogel granules containing azadirachtin. researchgate.netacs.org The incorporation of biosorbents such as lignin, humic acid, and olive pomace into these alginate formulations has been shown to slow the release of azadirachtin and, notably, protect it from photodegradation. researchgate.netacs.org Lignin-based formulations, in particular, have demonstrated extended protection against simulated sunlight. researchgate.netacs.org
Nanotechnology-Based Delivery Systems for this compound
The application of nanotechnology to deliver this compound and other related limonoids from Azadirachta indica (Neem) is a burgeoning area of research. science.gov Nanoemulsions, in particular, have been developed to enhance the delivery of active compounds from neem oil. science.gov These nanosized emulsions can improve the efficacy of bioactive compounds by increasing their bioavailability, minimizing potential side effects, and providing more targeted delivery. science.gov
Research into neem oil nanoemulsions has demonstrated their potential as effective delivery systems. science.gov For instance, nanoemulsions composed of neem seed oil and nonionic surfactants have been prepared with mean droplet sizes ranging from 10 to 100 nm. science.gov These formulations have shown stability and comparable antioxidant activity to neem oil alone, but with reduced cytotoxicity when interacting with cells. science.gov Such systems hold promise for improving the application and effectiveness of this compound in various contexts.
Furthermore, the encapsulation of neem oil nanoemulsions within biodegradable polymers is being explored for the controlled release of its active constituents. science.gov This approach could lead to more sustained and targeted effects. The development of these novel delivery systems, including nanoparticles in emulsions, aims to improve drug stability and encapsulation efficiency, ultimately enhancing the therapeutic and pesticidal applications of compounds like this compound. science.gov
Development of Controlled-Release Formulations for this compound
The development of controlled-release formulations is crucial for optimizing the use of this compound and other neem-derived compounds, primarily due to their instability under certain environmental conditions. science.gov Research has focused on creating formulations that protect the active ingredients from degradation and release them in a sustained manner.
One approach involves the use of clay-based nanoparticles as carriers. These nanocarriers offer dimensional and thermochemical stability, making them suitable for the slow and controlled release of active ingredients. researchgate.net For example, neem oil has been successfully incorporated into biogenic silica (B1680970) nanostructures, demonstrating an efficient and controlled release profile. researchgate.net Similarly, mesoporous silica nanoparticles have been used to carry pesticides, showing high loading capacity and prolonged larval mortality in target pests. researchgate.net
Another avenue of research is the development of solid formulations. For instance, a stable solid form of neem seed extract has been prepared from the kernel, which shows good stability of its active ingredients, including various azadirachtins. google.com These solid formulations can be designed as dusts or wettable powders. google.com Additionally, research into the kinetics of Azadirachtin A has been studied under various conditions of pH, temperature, and light, which is essential for developing stable formulations. science.govresearchgate.net The use of nanotechnology, such as nanoemulsions and solid lipid nanoparticles, is also being explored to create effective controlled-release systems for topical and agricultural applications. igi-global.comskintypesolutions.com
Exploration of this compound in Plant-Microbe and Plant-Pathogen Interactions
This compound as a Phytoprotectant against Non-Insect Pests
While azadirachtins are renowned for their insecticidal properties, research indicates their potential as phytoprotectants against a broader range of pests, including microbial pathogens. tarbaweya.orgnih.gov Extracts from Azadirachta indica containing this compound and other related compounds have demonstrated fungicidal and bactericidal activities. tarbaweya.org
Studies have shown that neem extracts can inhibit the growth of various plant pathogens. For example, a fraction containing Azadirachtin-D has been reported to have potential against the bacterial leaf blight disease in rice caused by Xanthomonas oryzae pv. oryzae. nih.gov Furthermore, neem leaf extracts have shown antifungal activity against dermatophytes, and seed oil has been found to inhibit the growth of several fungi. mdpi.com The antimicrobial effects are attributed to the diverse array of bioactive compounds present in neem, including nimbolide (B1678885) and nimbidin, which have shown activity against various bacteria and fungi. mdpi.com The ethyl acetate (B1210297) extractable fraction of neem leaves, for instance, has been found to be inhibitory to the growth of Escherichia coli O157:H7. science.gov
Understanding Induced Systemic Resistance (ISR) Mechanisms Mediated by this compound
The interaction of Azadirachta indica constituents with plants can lead to the induction of systemic resistance, a state of enhanced defensive capacity against a broad spectrum of pathogens and pests. It is suggested that A. indica can induce both local and systemic resistance to fungal and viral plant diseases through signal transduction pathways. science.gov This induced resistance is often associated with the stimulation of the plant's antioxidant defense system and the expression of stress-related genes, which can confer tolerance to various stresses. science.gov
While the specific role of this compound in this process is an area for further investigation, the broader effects of neem extracts are evident. The application of neem-based products can influence the plant's defense mechanisms. Understanding how this compound and other neem limonoids trigger these systemic responses at a molecular level is a key future research direction. This could involve investigating the signaling pathways activated by the compound and identifying the downstream defense genes that are upregulated. Such knowledge could lead to the development of novel plant protection strategies that harness the plant's own defense systems.
Computational and "Omics" Approaches in this compound Research
Genomics and Transcriptomics Studies on this compound Biosynthesis and Response
The complex structure of azadirachtins has made the elucidation of their biosynthetic pathway a significant scientific challenge. researchgate.net However, the advent of "omics" technologies, particularly genomics and transcriptomics, is providing powerful tools to unravel this intricate process. researchgate.net By sequencing the genome and transcriptomes of Azadirachta indica, researchers are identifying candidate genes involved in the biosynthesis of these valuable metabolites. researchgate.net
These studies have led to the discovery of genes responsible for precursor synthesis, cyclization, and modification of terpenoid molecules, which form the backbone of azadirachtins. researchgate.netmdpi.com For example, an oxysqualene cyclase, AiTTS1, which produces the triterpene backbone tirucalla-7,24-dien-3β-ol in the azadirachtin biosynthetic pathway, has been identified using available genome and transcriptome data. mdpi.com Furthermore, co-expressed cytochrome P450 enzymes have also been identified. mdpi.com
Weighted Correlation Network Analysis (WCGNA) of expressed genes and metabolites is being used to pinpoint candidate genes potentially involved in the azadirachtin biosynthesis pathway. researchgate.net This multi-omics approach, combining genomic, transcriptomic, and metabolomic data, is accelerating our understanding of the biochemical pathways and regulatory networks governing the production of this compound and other important limonoids in neem. researchgate.netresearchgate.net This knowledge presents opportunities for genetic and metabolic engineering to enhance the production of these valuable compounds. researchgate.net
| Research Area | Key Findings | References |
| Nanotechnology Delivery | Nanoemulsions improve bioavailability and offer controlled release. | science.gov |
| Controlled-Release | Clay-based nanoparticles and solid formulations enhance stability. | researchgate.netgoogle.com |
| Phytoprotection | Active against bacterial and fungal plant pathogens. | tarbaweya.orgnih.gov |
| Induced Resistance | Neem extracts can trigger systemic resistance in plants. | science.gov |
| Biosynthesis | "Omics" technologies are identifying genes in the biosynthetic pathway. | researchgate.netresearchgate.netmdpi.com |
Proteomics and Metabolomics in Decoding this compound Modes of Action
Future investigations into the precise mechanisms of this compound will heavily rely on proteomics and metabolomics. These powerful "omics" technologies provide a system-wide view of molecular changes within an organism, offering an unbiased approach to identify biological pathways affected by a bioactive compound. aua.grkoreascience.kr By analyzing the global changes in protein and metabolite profiles, researchers can move beyond single-target-based assays to construct a comprehensive understanding of this compound's mode of action.
While direct and extensive proteomics and metabolomics studies on this compound are still an emerging field, the research conducted on its close analogue, Azadirachtin A, provides a clear blueprint for future inquiry. Studies on Azadirachtin A have demonstrated its ability to induce significant changes in the proteome and metabolome of various insect species. For instance, research on Helicoverpa armigera revealed that Azadirachtin A exposure leads to the differential expression of numerous proteins in the gut and hemolymph. acs.orgacs.org Similarly, in Spodoptera litura, proteomic analysis identified significant alterations in proteins related to cellular functions and metabolism after azadirachtin treatment. koreascience.krresearchgate.net
Metabolomic analyses have complemented these findings, showing that azadirachtin treatment dramatically alters primary metabolism, affecting amino acids, lipids, and intermediates of the citrate (B86180) cycle. acs.org In Drosophila melanogaster, azadirachtin has been shown to affect proteins involved in cytoskeleton development, energy metabolism, and hormone regulation. mdpi.com These studies on Azadirachtin A suggest that this compound likely operates through multiple, complex mechanisms rather than a single target.
A crucial future direction is to apply these established proteomic and metabolomic workflows specifically to this compound. By exposing target organisms (e.g., insect pests, pathogenic microbes) to this compound and analyzing the subsequent molecular snapshots, researchers can pinpoint its unique protein and metabolic targets. This approach will be vital to differentiate its bioactivity from other azadirachtin analogues and to uncover novel applications.
Table 1: Illustrative Proteomic and Metabolomic Changes Induced by Azadirachtin A, Providing a Template for Future this compound Research This table summarizes findings for Azadirachtin A and suggests potential areas of investigation for this compound.
| Omics Type | Affected Biological Process (Observed for Azadirachtin A) | Specific Molecules/Pathways Altered (Examples) | Potential Implication for this compound Research |
|---|---|---|---|
| Proteomics | Energy Metabolism & Digestion | Down-regulation of proteins in carbohydrate and lipid metabolism; Up-regulation of proteins related to energy production and digestion. acs.orgacs.org | Investigate if this compound disrupts energy supply and nutrient absorption in target pests. |
| Hormone Regulation & Development | Down-regulation of an ecdysone (B1671078) receptor, affecting molting and development. koreascience.krresearchgate.net Down-regulation of cuticle proteins. frontiersin.org | Assess this compound's potential as an insect growth regulator by analyzing its impact on hormonal and developmental proteins. | |
| Stress Response & Immunity | Up-regulation of proteins involved in immunity and apoptosis in the gut. acs.orgacs.org | Explore if this compound induces cellular stress and immune responses, potentially for applications in antimicrobial agent development. | |
| Metabolomics | Primary Metabolism | Alteration in levels of amino acids (e.g., asparagine, phenylalanine, cysteine), fatty acids, and citrate cycle intermediates (citrate, succinate). acs.org | Perform metabolomic profiling to map the specific metabolic pathways disrupted by this compound. |
| Chitin (B13524) Biosynthesis | Down-regulation of genes for enzymes like chitin synthase and trehalase. frontiersin.org | Quantify changes in chitin pathway metabolites to confirm growth-disrupting mechanisms. |
Artificial Intelligence and Machine Learning for this compound Discovery and Optimization
Artificial Intelligence (AI) and Machine Learning (ML) are poised to revolutionize the discovery and optimization of natural products like this compound. nih.govfnasjournals.com These computational tools can analyze vast and complex datasets to predict biological activities, identify molecular targets, and suggest structural modifications to enhance efficacy and safety, thereby accelerating the research and development pipeline. nih.govijrpas.com
Another emerging paradigm is the use of generative AI models for the optimization of this compound. ijrpas.commaxapress.com These models can suggest novel chemical modifications to the this compound structure to improve its drug-like properties, such as enhancing its binding affinity to a target, improving its stability, or reducing potential toxicity. fnasjournals.comijrpas.com This de novo design capability can guide synthetic chemists in creating more potent and selective derivatives of this compound for specific applications in agriculture or medicine.
Table 2: Potential Applications of AI and Machine Learning in this compound Research
| AI/ML Application Area | Specific Technique | Objective for this compound Research |
|---|---|---|
| Discovery & Bioactivity Prediction | Quantitative Structure-Activity Relationship (QSAR) Modeling | Predict the insecticidal, antimicrobial, or anti-inflammatory activity of this compound based on its molecular structure. fnasjournals.com |
| Virtual Screening & Molecular Docking | Screen this compound against thousands of protein targets to identify potential modes of action and new therapeutic applications. japsonline.com | |
| Optimization | Generative Adversarial Networks (GANs) / Deep Learning | Design novel derivatives of this compound with enhanced potency, selectivity, or improved pharmacokinetic properties. nih.govijrpas.com |
| Process Optimization Models | Optimize the extraction and purification parameters from natural sources to maximize the yield of this compound. cas.org | |
| Mode of Action Analysis | Omics Data Integration | Analyze proteomics and metabolomics data to identify key pathways and networks affected by this compound, providing a systems-level understanding of its effects. cas.org |
| Image-based Deep Learning | Develop models to rapidly identify and quantify this compound content in plant tissues from images, aiding in agricultural selection and quality control. sciencechronicle.in |
Q & A
Q. What validated methodologies are recommended for quantifying Azadirachtin D in plant tissues?
High-performance liquid chromatography (HPLC) is the gold standard for quantification. Protocols involve using a C18 column, mobile phases of water and acetonitrile (gradient elution), and UV detection at 210–220 nm. Retention times (~6.0 ± 0.39 min) and relative standard deviation (RSD < 3.14%) should be rigorously validated for reproducibility . For tissue-specific analysis, dedifferentiated vs. redifferentiated cell lines require distinct calibration curves due to variable metabolite accumulation .
Q. How can researchers address inconsistencies in this compound yield across extraction protocols?
Discrepancies often arise from differences in solvent polarity, extraction duration, and tissue pretreatment. A comparative study of microwave-assisted, ultrasonic, and rapid solvent extraction revealed that microwave methods (e.g., 60°C, 10 min) maximize yield while minimizing degradation . Cross-validate results using HPLC and LC-MS to distinguish this compound from co-eluting terpenoids (e.g., salannin, nimbin) .
Q. What experimental controls are critical for bioactivity assays involving this compound?
Include:
- Positive controls : Synthetic pesticides (e.g., pyrethroids) to benchmark efficacy.
- Negative controls : Solvent-only treatments to isolate this compound’s effects.
- Biological replicates : Minimum four replications per treatment to account for insect/pathogen variability . Statistical analysis should employ Abbott’s formula for mortality correction and ANOVA for multi-factor designs .
Advanced Research Questions
Q. How can Plackett-Burman experimental designs optimize this compound biosynthesis in in vitro systems?
This design identifies critical nutrients (e.g., sucrose, phosphate) and environmental factors (pH, light cycles) for hairy root cultures. For example, Srivastava & Srivastava (2012) achieved a 68% increase in yield by optimizing Murashige and Skoog (MS) medium components, validated via shake-flask trials . Subsequent scale-up should integrate metabolomic profiling to link nutrient shifts with terpenoid pathway activation .
Q. What strategies resolve contradictions in this compound’s mode of action across insect species?
Mechanistic studies must combine transcriptomics (e.g., RNA-seq of insect midgut cells) with biochemical assays (e.g., ecdysteroid titers, lysosomal enzyme activity). For instance, this compound disrupts molting in Pericallia ricini via ecdysteroid suppression but induces antifeeding behavior in Helicoverpa armigera through gustatory receptor inhibition . Use species-specific RNAi knockdowns to validate target pathways .
Q. How do multi-analyte deep learning frameworks improve this compound yield prediction?
Integrate HPLC data from this compound with co-occurring metabolites (deacetyl-salannin, nimbolide) to train convolutional neural networks (CNNs). Such models achieve >90% accuracy in classifying "high-yield" neem genotypes by detecting nonlinear interactions between metabolites . Ensure datasets include >500 samples to avoid overfitting and validate with k-fold cross-testing .
Methodological Best Practices
- Data Validation : Cross-reference HPLC results with NMR or HRMS for structural confirmation, especially when isolating novel analogs .
- Reproducibility : Document extraction parameters (e.g., solvent ratios, temperature) in supplemental materials, adhering to Beilstein Journal guidelines .
- Ethical Reporting : Disclose conflicts of interest (e.g., industry partnerships) and archive raw data in repositories like Zenodo for transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
